Product packaging for 6-(Trifluoromethyl)pyrazine-2-carbonitrile(Cat. No.:CAS No. 1286743-82-5)

6-(Trifluoromethyl)pyrazine-2-carbonitrile

Cat. No.: B3229416
CAS No.: 1286743-82-5
M. Wt: 173.10 g/mol
InChI Key: WSNCWKPZMLCLSM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazine-2-carbonitrile (CAS 1286743-82-5) is a high-value pyrazine derivative supplied with a purity of 95% or higher . This compound belongs to the class of fluorinated pyrazines, which are of significant interest in advanced research and development. The incorporation of fluorine atoms and the trifluoromethyl group into organic molecules is a established strategy in medicinal chemistry, as it can improve a compound's cell membrane permeability, metabolic stability, and overall bioavailability . The pyrazine core is a privileged structure in drug discovery, found in marketed drugs across various therapeutic areas, including anti-tumor and anti-infective applications . The specific molecular architecture of this compound, featuring both a nitrile and a trifluoromethyl group on the pyrazine ring, makes it a versatile and valuable synthetic building block . Researchers can leverage this chemical for multiple synthetic transformations, including Buchwald-Hartwig amination and various cross-coupling reactions (e.g., Kumada-Corriu, Suzuki), to create novel compounds for screening and development . Its primary applications are in the discovery and synthesis of new potential pharmaceutical agents and agrochemicals . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F3N3 B3229416 6-(Trifluoromethyl)pyrazine-2-carbonitrile CAS No. 1286743-82-5

Properties

IUPAC Name

6-(trifluoromethyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-3-11-2-4(1-10)12-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNCWKPZMLCLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268206
Record name 6-(Trifluoromethyl)-2-pyrazinecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID701268206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-82-5
Record name 6-(Trifluoromethyl)-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 6 Trifluoromethyl Pyrazine 2 Carbonitrile

Electronic Effects of the Trifluoromethyl Group on Pyrazine (B50134) Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyrazine core, which is already an electron-deficient heteroaromatic system because of its two nitrogen atoms, profoundly influences the ring's reactivity. nih.govyoutube.com

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The pyrazine ring itself is inherently resistant to EAS. Similar to pyridine, the nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.orglibretexts.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the ring nitrogens can be protonated, which further increases the deactivation of the ring. wikipedia.org

The addition of a trifluoromethyl group exacerbates this deactivation. The -CF₃ group strongly withdraws electron density from the aromatic system, making the pyrazine ring even less nucleophilic and thus highly unreactive towards electrophiles. youtube.com Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such deactivated systems. Direct electrophilic substitution on 6-(trifluoromethyl)pyrazine-2-carbonitrile is therefore considered exceptionally difficult and unlikely to proceed under standard conditions.

In stark contrast to its effect on EAS, the trifluoromethyl group significantly enhances the pyrazine ring's reactivity towards nucleophiles in Nucleophilic Aromatic Substitution (SₙAr) reactions. masterorganicchemistry.com The pyrazine ring is already electron-poor and thus predisposed to attack by nucleophiles. nih.gov The potent electron-withdrawing nature of both the -CF₃ group and the second ring nitrogen atom further lowers the electron density of the ring, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the SₙAr mechanism. masterorganicchemistry.com

This activation makes positions ortho and para to the electron-withdrawing group particularly susceptible to nucleophilic attack. masterorganicchemistry.com In related halogenated trifluoromethylpyrazines, the halogen acts as a leaving group and is readily displaced by a variety of nucleophiles. For this compound, if a suitable leaving group were present on the ring (e.g., a halogen at the 3- or 5-position), it would be highly activated towards substitution by nucleophiles such as amines, alkoxides, and thiolates. The reaction generally proceeds via a concerted or a two-step addition-elimination sequence. masterorganicchemistry.comnih.gov

Reactant (Analogous System)NucleophileConditionsProductNotesReference
2-Chloro-5-(trifluoromethyl)pyrazineMorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C2-Morpholino-5-(trifluoromethyl)pyrazineExample of Buchwald-Hartwig amination, where the chlorine is the leaving group. The CF₃ group remains intact and activates the ring. nih.gov
2-Bromo-3-chloro-5-(trifluoromethyl)pyrazineAmines, Thiols, AlkoxidesVaries (e.g., base, heat)Substituted pyrazineThe bromo and chloro groups serve as leaving groups, activated by the electron-withdrawing CF₃ group.
2-Chloro-5-(trifluoromethoxy)pyrazinePotassium ethenyl trifluoroboratePdCl₂(dppf), K₂CO₃, i-PrOH, 80 °C2-Ethenyl-5-(trifluoromethoxy)pyrazineDemonstrates a Suzuki coupling on a related pyrazine. The OCF₃ group is analogous to CF₃ in its electronic effect. nih.gov

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it a site for nucleophilic attack. researchgate.net

The electrophilic carbon of the nitrile group in this compound can be attacked by strong nucleophiles.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds via an amide intermediate, 6-(trifluoromethyl)pyrazine-2-carboxamide (B12959369), to ultimately yield the corresponding carboxylic acid, 6-(trifluoromethyl)pyrazine-2-carboxylic acid. uni.lu

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate would yield a ketone, providing a pathway to molecules such as 2-acyl-6-(trifluoromethyl)pyrazines. The reaction requires an initial nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine. masterorganicchemistry.com

In some related heterocyclic systems, strong nucleophiles have been observed to attack the trifluoromethyl group itself, leading to its transformation into other functional groups like amides or amidines. researchgate.net

The nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles. This is a powerful method for constructing five-membered heterocyclic rings. researchgate.net

Reaction with Azides: A common example is the reaction of nitriles with organic azides (R-N₃) to form tetrazoles. This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The cycloaddition involves the azide (B81097) acting as the 1,3-dipole and the nitrile serving as the dipolarophile, leading to a tetrazole ring fused or attached to the pyrazine system. researchgate.netyoutube.com

Reaction with Nitrile Imines: Nitrile imines, generated in situ from precursors like hydrazonoyl chlorides, also undergo [2+3] cycloaddition with nitriles to afford 1,2,4-triazoles. nih.govnih.gov

These cycloaddition reactions provide a versatile route to complex heterocyclic systems containing both pyrazine and tetrazole or triazole moieties.

1,3-DipoleDipolarophileProduct TypeReaction ConditionsNotesReference
Organic Azide (R-N₃)Aromatic Nitrile (Ar-CN)Substituted TetrazoleTypically thermal or Lewis acid catalysis (e.g., ZnCl₂)Forms a five-membered ring with four nitrogen atoms. researchgate.netyoutube.com
Nitrile Imine (Ar-C≡N⁺-N⁻-R)Activated NitrileSubstituted 1,2,4-TriazoleBase-mediated, from hydrazonoyl chloride precursorA versatile method for synthesizing triazole derivatives from nitriles. nih.gov
Nitrile Oxide (Ar-C≡N⁺-O⁻)AcetonitrileSubstituted OxadiazoleGenerated via photooxidation of azidesThe reaction rate is influenced by substituents on the aromatic ring of the nitrile oxide. nih.gov

The reduction of the nitrile group to a primary amine (aminomethyl group) is a synthetically important transformation. However, achieving selectivity can be challenging due to the potential for reduction of the pyrazine ring or the trifluoromethyl group. The choice of reducing agent is critical.

Catalytic Hydrogenation: This method often uses catalysts like Platinum on Carbon (Pt/C), Palladium on Carbon (Pd/C), or Raney Nickel. However, reduction of pyrazinecarbonitriles can be complicated by catalyst poisoning from the nitrile or the product amine. lookchem.com In some cases, acidic additives are used to enhance the rate and prevent over-reduction of the pyrazine ring. lookchem.com The strong electron-withdrawing nature of the substituents on the pyrazine ring can facilitate the reduction of the nitrile group. nih.gov

Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the nitrile but may also attack other functional groups. Milder or more selective reagents are often preferred. Diisopropylaminoborane, in the presence of catalytic lithium borohydride (B1222165), has been shown to reduce a variety of aromatic nitriles to primary amines in high yields, and its reactivity is enhanced for nitriles activated by electron-withdrawing groups. nih.govorganic-chemistry.org Other systems, such as borane (B79455) complexes (e.g., BH₃·THF) or sodium borohydride in the presence of an activating acid, can also be employed for the selective reduction of nitriles in the presence of other reducible functionalities. calvin.eduresearchgate.net

ReagentTypical ConditionsSelectivity NotesReference
H₂, Pt/CAcetic Acid, H₂ pressureCan achieve decyanation or reduction to amine. Prone to catalyst poisoning. Acid can prevent ring over-reduction. lookchem.com
LiAlH₄Anhydrous ether or THFPowerful, non-selective. Will reduce nitrile and potentially other groups. nih.gov
BH₃·THF or BH₃·SMe₂THF, refluxCommonly used for reducing nitriles to amines. Can be selective. nih.gov
Diisopropylaminoborane + cat. LiBH₄THF, 25°CReduces aromatic nitriles effectively; faster for electron-deficient rings. Selective for nitrile over ester if nitrile is activated. nih.govorganic-chemistry.org
NaBH₄ + Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TFA)Aprotic solvent (e.g., 2-MeTHF)Activation of the nitrile by the acid allows for reduction by NaBH₄, which would otherwise be too slow. Can be selective for nitrile over nitro groups. calvin.edu
Hydrazine (N₂H₄) + Catalyst (e.g., Raney Ni)Ethanol, refluxUsed for catalytic transfer hydrogenation. Can reduce nitriles and other functional groups like nitro groups. acs.orggoogle.com

Hydrolysis and Amidation Reactions

The nitrile group of this compound is susceptible to nucleophilic attack, leading to hydrolysis and amidation products. These reactions are fundamental in transforming the carbonitrile into a carboxylic acid or a carboxamide, respectively, which are common functional groups in drug candidates.

The hydrolysis of nitriles can be catalyzed by either acid or base. nih.gov In acidic conditions, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the nitrile carbon and facilitating the attack of a water molecule. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 6-(trifluoromethyl)pyrazine-2-carboxylic acid. nih.gov Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a negatively charged intermediate that is subsequently protonated by water to give the imidic acid, which then converts to the amide. nih.gov Vigorous basic conditions can promote the subsequent hydrolysis of the amide to the carboxylate salt.

Amidation reactions follow a similar mechanistic pathway, with an amine acting as the nucleophile instead of water. The reaction of this compound with an amine would proceed through a nucleophilic addition to the carbon-nitrogen triple bond, leading to the formation of an N-substituted amidine intermediate, which would then rearrange to the corresponding 6-(trifluoromethyl)pyrazine-2-carboxamide.

While specific experimental data for the hydrolysis and amidation of this compound is not extensively reported in publicly available literature, studies on related pyrazinecarbonitriles provide valuable insights. For instance, the reaction of pyrazine-carbonitrile in the coordination sphere of nickel(II) has been shown to yield pyrazinecarboxamide in the presence of water. This demonstrates the feasibility of converting the nitrile group on a pyrazine ring to a carboxamide.

Table 1: Potential Products of Hydrolysis and Amidation of this compound

Starting MaterialReagentProduct
This compoundH₂O / H⁺ or OH⁻6-(Trifluoromethyl)pyrazine-2-carboxylic acid
This compoundR-NH₂ (Amine)N-R-6-(Trifluoromethyl)pyrazine-2-carboxamide

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the literature. However, general principles of nitrile hydrolysis and the reactivity of related heterocyclic compounds allow for a theoretical discussion of the expected kinetics and reaction intermediates.

Elucidation of Rate-Determining Steps

For both hydrolysis and amidation, the initial nucleophilic attack on the nitrile carbon is generally considered the rate-determining step. The rate of this step is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrazine ring. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the pyrazine ring and the attached nitrile carbon, thereby potentially increasing the rate of nucleophilic attack compared to an unsubstituted pyrazinecarbonitrile.

In acid-catalyzed hydrolysis, the rate is typically dependent on the concentration of both the nitrile and the acid. For base-catalyzed hydrolysis, the reaction rate is generally proportional to the concentrations of the nitrile and the hydroxide ion.

Identification of Reaction Intermediates

The primary intermediate in both hydrolysis and amidation of nitriles is the imidic acid (for hydrolysis) or the corresponding amidine (for amidation). nih.gov Following the initial nucleophilic attack, a tetrahedral intermediate is formed, which then undergoes proton transfer to yield the imidic acid or amidine.

In the case of hydrolysis, the imidic acid is a tautomer of the more stable amide, and the equilibrium generally favors the amide. The 6-(trifluoromethyl)pyrazine-2-carboxamide is therefore a key intermediate in the complete hydrolysis of the nitrile to the carboxylic acid. Its isolation is often possible under milder reaction conditions.

Computational studies on related systems, such as the hydrolysis of 2-chloro-s-triazines, suggest that the reaction proceeds through a concerted nucleophilic aromatic substitution (SNAr) pathway. While the nitrile hydrolysis is not a substitution reaction on the ring itself, the electronic effects of the heterocyclic system play a crucial role in the stability of intermediates and transition states.

Table 2: Key Intermediates in the Reactions of this compound

ReactionKey Intermediate(s)
HydrolysisImidic acid, 6-(Trifluoromethyl)pyrazine-2-carboxamide
AmidationAmidine

Further experimental and computational studies are necessary to provide a more detailed and quantitative understanding of the reactivity, kinetics, and reaction mechanisms of this compound.

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyrazine (B50134) Ring

The electron-deficient character of the pyrazine ring in 6-(trifluoromethyl)pyrazine-2-carbonitrile dictates the preferred methods for its functionalization. Strategies such as halogenation, direct C-H functionalization, and cross-coupling reactions are pivotal in introducing molecular diversity.

The introduction of halogens onto the pyrazine core serves as a crucial step for further synthetic elaborations, particularly for cross-coupling reactions. Due to the deactivating effect of the existing electron-withdrawing groups, electrophilic aromatic substitution reactions, including halogenation, on the pyrazine ring are generally challenging and often require harsh conditions. nih.govthieme-connect.de However, methods have been developed for the halogenation of electron-deficient heterocycles. For instance, the synthesis of 3,6-dibromopyrazine-2-carbonitrile (B1473801) suggests that direct bromination of a cyanopyrazine is feasible, likely proceeding under forcing conditions. mdpi.com

Alternative strategies for the halogenation of electron-deficient pyridines, which can be conceptually extended to pyrazines, involve the use of phosphine (B1218219) reagents in combination with a halide nucleophile. nih.govresearchgate.net This approach relies on the initial formation of a phosphonium (B103445) salt, which is subsequently displaced by a halide. For pyrazine systems, direct chlorination at elevated temperatures is a technically utilized method for producing mono- and polychlorinated pyrazines. thieme-connect.de The synthesis of 2-chloro-5-(trifluoromethoxy)pyrazine, an electronically similar compound, involves chlorination as a key step, highlighting the viability of introducing chlorine onto a substituted pyrazine ring. mdpi.com

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. For electron-deficient systems like this compound, Minisci-type reactions are particularly relevant. researchgate.netrsc.org These reactions involve the addition of a nucleophilic radical to the protonated, electron-deficient heterocycle. The trifluoromethyl group on the target molecule can influence the regioselectivity of such radical additions. researchgate.net Photocatalytic methods have also been successfully employed for the C-H functionalization of pyrazines, offering mild reaction conditions. acs.orgnih.govbeilstein-journals.org These reactions can proceed via the generation of radical species that add to the electron-deficient pyrazine ring. nih.gov

The nitrile group itself can act as a directing group in some C-H activation manifolds, typically favoring meta-selective functionalization, although this is more established for carbocyclic aromatic systems. acs.org For highly electron-deficient pyrazines, direct C-H arylation has been achieved using palladium catalysis with specifically designed ligands. nih.govnih.gov These methods provide a route to introduce aryl substituents at specific positions on the pyrazine ring, which would be challenging to achieve through classical methods.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. To employ these reactions, this compound must first be halogenated, as discussed in section 4.1.1. The resulting halopyrazine can then participate in various palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. chem-station.com It is widely used due to the stability and low toxicity of the boron reagents. The Suzuki coupling of a halogenated derivative of this compound with an aryl or vinyl boronic acid would lead to the corresponding substituted pyrazine. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for derivatization. chem-station.com

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. nih.gov While organotin compounds are toxic, the reaction is known for its tolerance of a broad array of functional groups and is less sensitive to the presence of water than some other cross-coupling methods. nih.govbeilstein-journals.orgorganic-chemistry.org A halogenated this compound could be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups.

Negishi Coupling: This powerful reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium complexes. chem-station.comwikipedia.orgorganic-chemistry.orgyoutube.com Organozinc reagents are highly reactive, allowing for efficient coupling, even with less reactive chlorides. wikipedia.orgorganic-chemistry.org The preparation of the required organozinc species can be achieved through direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. nih.govwikipedia.orgnih.govsigmaaldrich.comresearchgate.net A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³) bonds effectively. nih.gov The coupling of a halo-6-(trifluoromethyl)pyrazine-2-carbonitrile with an organozinc reagent would provide a direct route to a wide range of substituted pyrazines. acs.orgacs.org

A summary of representative cross-coupling reactions is presented in the table below.

Coupling ReactionOrganometallic ReagentHalide SubstrateProductCatalyst System (Typical)
Suzuki-Miyaura R-B(OR')₂X-Pyrazine-CF₃R-Pyrazine-CF₃Pd(0) catalyst, Base
Stille R-Sn(Alkyl)₃X-Pyrazine-CF₃R-Pyrazine-CF₃Pd(0) catalyst
Negishi R-ZnXX-Pyrazine-CF₃R-Pyrazine-CF₃Pd(0) or Ni(0) catalyst

Note: "Pyrazine" in the table refers to the this compound core, and R represents a generic organic substituent.

Transformations of the Carbonitrile Group

The carbonitrile group of this compound is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

The hydrolysis of the nitrile group offers a direct pathway to carboxylic acids and their derivatives, such as esters and amides.

Amides: The partial hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions, often with careful control of reaction parameters to avoid complete hydrolysis to the carboxylic acid. semanticscholar.orgyoutube.comyoutube.com For instance, the synthesis of pyrazinamide (B1679903) derivatives has been accomplished through methods like aminolysis of an activated carboxylic acid precursor or through amino dehalogenation of a chloropyrazine carboxamide. nih.govmdpi.com A plausible route to 6-(trifluoromethyl)pyrazine-2-carboxamide (B12959369) involves the controlled hydrolysis of the nitrile using reagents like tetrabutylammonium (B224687) hydroxide (B78521), which has been shown to selectively hydrate (B1144303) nitriles to amides. researchgate.net

Carboxylic Acids and Esters: Complete hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, 6-(trifluoromethyl)pyrazine-2-carboxylic acid. nih.govmdpi.com This acid can then be esterified to produce the desired ester. Alternatively, direct conversion of the nitrile to an ester can be achieved by alcoholysis under acidic conditions. A related compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been synthesized via a multi-step sequence starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, demonstrating a route to this class of esters. nih.govacs.org

The following table summarizes the transformation of the carbonitrile group to carboxylic acid derivatives.

Starting MaterialReagents and ConditionsProduct
This compoundH₂O, H⁺ or OH⁻ (controlled)6-(Trifluoromethyl)pyrazine-2-carboxamide
This compoundH₂O, H⁺ or OH⁻ (vigorous)6-(Trifluoromethyl)pyrazine-2-carboxylic acid
6-(Trifluoromethyl)pyrazine-2-carboxylic acidR'OH, H⁺Alkyl 6-(trifluoromethyl)pyrazine-2-carboxylate

The carbonitrile group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile. organic-chemistry.orgyoutube.comnih.govwikipedia.org This reaction can be promoted by various catalysts, including zinc or copper salts. The reaction of this compound with sodium azide would be expected to yield 5-(6-(trifluoromethyl)pyrazin-2-yl)-1H-tetrazole. The electron-withdrawing nature of the pyrazine ring can facilitate this cycloaddition.

Beyond tetrazoles, the nitrile group can participate in the construction of other heterocyclic systems. For example, reaction with suitable dinucleophiles can lead to the formation of other five- or six-membered rings fused to or substituted on the pyrazine core. The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govnih.govtriazolo[4,3-a]pyrazine hydrochloride from 2-chloropyrazine (B57796) demonstrates the construction of a fused triazole ring system on a pyrazine scaffold. documentsdelivered.com

Reductive Amination and Formation of Primary Amines

The conversion of the nitrile group in this compound to a primary amine is a key functionalization step, yielding 2-(aminomethyl)-6-(trifluoromethyl)pyrazine. This transformation opens avenues for further derivatization, such as amide bond formation or the introduction of other nitrogen-containing functionalities. Several established methods for the reduction of heteroaromatic nitriles are applicable.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. masterorganicchemistry.comorgsyn.orgyoutube.com The use of LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a powerful method for reducing nitriles to primary amines. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine. orgsyn.org

Catalytic hydrogenation offers an alternative, often milder, approach. This method typically involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. masterorganicchemistry.com The choice of catalyst and reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity. For nitrogen-containing heterocycles, catalyst inhibition can sometimes be a challenge, necessitating careful selection of the catalytic system. masterorganicchemistry.com Other reagent systems, like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, have also been reported for the reduction of nitriles. masterorganicchemistry.com

Table 1: Representative Conditions for the Reductive Amination of Heteroaromatic Nitriles

Reagent/CatalystSolventTemperatureTypical Yield (%)Reference
LiAlH₄Dry THF or Ether0 °C to reflux70-90 masterorganicchemistry.com
H₂/Raney NiMethanol/AmmoniaRoom Temp. to 100 °C60-85 masterorganicchemistry.com
H₂/Pd/CEthanol/Acetic AcidRoom Temp.65-90 masterorganicchemistry.com
NaBH₄/CoCl₂MethanolRoom Temp.50-80 masterorganicchemistry.com

Introduction of Complex Substructures

The core structure of this compound can be further elaborated by attaching large, functional moieties. These strategies are pivotal in the development of materials with specific electronic or photophysical properties.

Attachment of Polycyclic Aromatic Hydrocarbons (PAHs)

The integration of polycyclic aromatic hydrocarbons (PAHs), such as pyrene (B120774) or anthracene, onto the pyrazine ring can lead to novel materials with interesting photophysical and electronic properties. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forging the carbon-carbon bond between the pyrazine core and a PAH. youtube.comnih.gov

To achieve this, this compound would first need to be converted to a suitable halo-pyrazine derivative, for instance, by replacing the nitrile with a halogen atom (e.g., bromine or iodine) through established Sandmeyer-type reactions or other functional group interconversions. This halo-pyrazine can then undergo cross-coupling with a PAH-boronic acid or a PAH-organostannane reagent.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of a halopyrazine with a PAH-boronic acid or boronic ester in the presence of a base. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. Ligands such as SPhos and XPhos have been shown to be effective for the coupling of nitrogen-rich heterocycles. nih.gov

Stille Coupling: An alternative is the Stille coupling, which utilizes an organostannane reagent (PAH-SnBu₃) to couple with the halopyrazine under palladium catalysis. wikipedia.orgnih.gov This method is often tolerant of a wide range of functional groups.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Halopyrazines with Aryl Moieties

Coupling ReactionPalladium CatalystLigandBaseSolventTypical Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhos, or XPhosK₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF/H₂O60-95 researchgate.netnih.gov
StillePd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃-Toluene or DMF55-90 wikipedia.orgnih.gov

Integration into Extended Conjugated Systems

The electron-deficient nature of the pyrazine ring, particularly when substituted with a trifluoromethyl group, makes this compound an attractive building block for the construction of extended π-conjugated systems. synarchive.commdpi.comwikipedia.org These materials often exhibit donor-acceptor character, which is desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov

The synthesis of such systems can be achieved through various cross-coupling methodologies, similar to those used for attaching PAHs. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for creating rigid, linear conjugated systems. nih.govsynarchive.comwikipedia.orgorganic-chemistry.orgyoutube.com

For example, a halo-derivative of 6-(trifluoromethyl)pyrazine could be coupled with a diethynyl-aromatic compound to build a conjugated polymer. Alternatively, it could be coupled with another functionalized aromatic or heteroaromatic unit to create a discrete donor-acceptor molecule. rsc.orgnih.gov The resulting conjugated systems often display unique photophysical properties, such as intramolecular charge transfer (ICT), which can be tuned by modifying the donor and acceptor components. nih.gov The introduction of the pyrazine moiety is known to influence the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. researchgate.net

Table 3: Common Cross-Coupling Reactions for Extended Conjugated Systems

ReactionReactant 1 (from Pyrazine Core)Reactant 2Catalyst SystemTypical ApplicationReference
Suzuki-MiyauraHalo-pyrazineAryl-diboronic acidPd catalyst, BaseConjugated polymers researchgate.net
StilleHalo-pyrazineDi(stannyl)arenePd catalystConjugated polymers wikipedia.orgnih.gov
SonogashiraHalo-pyrazineTerminal di-alkynePd/Cu catalyst, BaseRigid-rod conjugated polymers, Donor-acceptor molecules wikipedia.orgorganic-chemistry.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of 6-(Trifluoromethyl)pyrazine-2-carbonitrile in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional techniques are crucial for unambiguous assignments and stereochemical elucidation.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR experiments are fundamental in establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyrazine (B50134) ring, confirming their spatial proximity (typically a ³J coupling).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton-carbon pairs (¹JCH). An HSQC/HMQC spectrum would show direct correlations between the pyrazine ring protons and their attached carbons, allowing for the definitive assignment of the carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the molecular skeleton. For instance, the proton on the pyrazine ring would show a correlation to the carbon of the nitrile group (a ³J coupling) and to the carbon of the trifluoromethyl group (a ³J coupling), confirming the substitution pattern. The protons would also show correlations to other carbons within the pyrazine ring. In aromatic systems, the ³J coupling is often stronger than the ²J coupling.

Table 1: Illustrative HMBC Correlations for a Substituted Pyrazine Ring (Note: This is a generalized table illustrating expected correlations, as specific experimental data for this compound is not publicly available.)

ProtonCorrelated Carbon (³J Coupling)Correlated Carbon (²J Coupling)
H-3C-5, C(CN)C-2, C-4
H-5C-3, C(CF₃)C-4, C-6

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules that occur on the NMR timescale. For this compound, the primary focus of such a study would be the rotation around the C-C bond connecting the trifluoromethyl group to the pyrazine ring. While the barrier to rotation for a CF₃ group on an aromatic ring is generally low, DNMR could potentially provide insights into any restricted rotation under specific conditions (e.g., low temperatures or in the presence of a binding partner). NMR analysis of similar molecules has shown the presence of rotamers, which are conformational isomers that can be observed at different temperatures.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the following sections describe the type of information that would be obtained from such an analysis.

Elucidation of Crystal Packing and Intermolecular Interactions

An X-ray diffraction study would reveal how individual molecules of this compound arrange themselves in a crystal lattice. This includes identifying any intermolecular interactions, such as π–π stacking between the electron-deficient pyrazine rings or dipole-dipole interactions involving the nitrile and trifluoromethyl groups. Weak hydrogen bonds, for instance between a ring proton and a nitrogen or fluorine atom of a neighboring molecule, could also be identified.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis provides highly precise measurements of the geometry of the molecule.

Table 2: Typical Bond Lengths and Angles for Related Pyrazine Structures (Note: These values are based on experimental data for pyrazine and its derivatives and serve as an illustrative example. Specific values for this compound would require experimental determination.)

ParameterExpected Value (Å or °)
C-C (ring)1.397 Å
C-N (ring)1.338 Å
C-C(N)~1.44 Å
C-C(F₃)~1.50 Å
C≡N~1.15 Å
C-F~1.34 Å
∠CNC (ring)115.7°
∠CCN (ring)122.2°

The data would also reveal the planarity of the pyrazine ring and the torsion angles describing the orientation of the trifluoromethyl and carbonitrile substituents relative to the ring.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for aromatic nitro compounds, which are analogous in some respects to trifluoromethyl compounds, include the loss of the substituent group.

Table 3: Predicted Fragmentation of this compound (Note: This table is based on general principles of mass spectrometry and fragmentation of related compounds. The relative intensities would depend on the ionization method and energy.)

Fragment IonFormulaLoss from Molecular IonPossible Identity
[M-F]⁺[C₆H₂F₂N₃]⁺F•Loss of a fluorine radical
[M-CN]⁺[C₅H₂F₃N₂]⁺•CNLoss of a cyanide radical
[M-CF₃]⁺[C₅H₂N₃]⁺•CF₃Loss of a trifluoromethyl radical
[C₄H₂N₂]⁺•[C₄H₂N₂]⁺•CF₃CNPyrazine radical cation

Isotopic labeling studies, for instance using ¹³C or ¹⁵N, could be used to further probe fragmentation mechanisms or to trace the metabolic fate of the molecule in biological systems. While direct isotopic labeling studies on this compound are not reported, studies on similar heterocyclic compounds have demonstrated the utility of this approach, for example, using ¹⁸F for PET imaging applications.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound (Molecular Formula: C₆H₂F₃N₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

While specific experimental HRMS data for this compound is not widely published, the theoretical exact masses for its common adducts can be calculated. These values are critical for its identification in complex mixtures. The molecular ion is often observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

This table presents theoretically calculated mass-to-charge ratios (m/z) for common adducts of this compound. These values serve as a reference for its potential identification in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint.

For this compound, a plausible fragmentation pathway initiated by electron impact or collision-induced dissociation would involve the cleavage of the weakest bonds and the loss of stable neutral molecules. Key fragmentation events would likely include:

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings like pyrazine.

Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond.

Sequential loss of HF: From the trifluoromethyl group after initial fragmentation.

The molecular ion peak in aromatic compounds is typically prominent. libretexts.org The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

This table outlines a theoretical MS/MS fragmentation pathway for this compound, showing potential product ions and their calculated exact masses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. renishaw.com These methods are exceptionally useful for identifying the functional groups present in a compound, as specific bonds and groups of atoms vibrate at characteristic frequencies.

Characteristic Vibrational Modes of Trifluoromethyl and Nitrile Groups

The structure of this compound contains two key functional groups with highly characteristic vibrational frequencies: the trifluoromethyl (-CF₃) group and the nitrile (-C≡N) group.

Trifluoromethyl (-CF₃) Group: This group is known for strong IR absorptions. The C-F stretching vibrations are particularly intense. Studies on aromatic trifluoromethyl compounds show characteristic frequencies for symmetric and asymmetric stretching modes. rsc.orgrsc.org The C-CF₃ stretching mode is also a notable feature, often observed near 1330 cm⁻¹. ias.ac.in

Nitrile (-C≡N) Group: The nitrile group gives rise to a sharp and intense absorption band in the IR spectrum in a region (2260-2220 cm⁻¹) that is relatively free from other common absorptions. libretexts.org Its position is sensitive to the electronic environment; conjugation with the pyrazine ring is expected to lower its frequency compared to a saturated aliphatic nitrile. libretexts.org

The pyrazine ring itself has characteristic ring stretching and deformation modes, including a ring breathing mode which is often prominent in the Raman spectrum. nih.gov

This table summarizes the expected characteristic vibrational frequencies for the key functional groups within this compound, based on data from analogous compounds. libretexts.orgias.ac.innih.govacs.org

Detection of Hydrogen Bonding and Other Interactions

The vibrational frequency of the nitrile group is highly sensitive to its local molecular environment, making it an excellent probe for intermolecular interactions such as hydrogen bonding. spectroscopyonline.com The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen-bond acceptor.

If this compound is analyzed in a protic solvent or in a solid state where hydrogen bonding is possible, the C≡N stretching frequency is expected to shift. Typically, hydrogen bonding to the nitrile nitrogen causes a blue shift (an increase in wavenumber) of the C≡N stretching band. The magnitude of this shift can provide information about the strength of the interaction. Similarly, the nitrogen atoms in the pyrazine ring could also participate in hydrogen bonding, which would perturb the ring's vibrational modes.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties. For substituted pyrazines, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

In a computational study of a related compound, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the HOMO and LUMO energies were calculated to understand its charge transfer characteristics . For this compound, the presence of the electron-withdrawing trifluoromethyl and nitrile groups on the pyrazine ring is expected to significantly influence its FMOs. These groups would likely lower the energy of both the HOMO and LUMO, and a quantitative analysis would provide insight into its electrophilic nature.

Table 1: Illustrative Frontier Molecular Orbital Energies of an Analogous Pyrazine Derivative

Molecular Orbital Energy (eV)
HOMO -7.0
LUMO -2.5
HOMO-LUMO Gap 4.5

Data is hypothetical and for illustrative purposes based on typical values for similar aromatic compounds.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. An electrostatic potential (ESP) map is a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, areas of negative potential (typically colored red or yellow) correspond to regions with a high electron density, such as those around lone pairs of electronegative atoms. Conversely, areas of positive potential (colored blue) indicate a lower electron density and are susceptible to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine ring and the nitrile group would be expected to be regions of high electron density and negative electrostatic potential. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive electrostatic potential around the carbon atom to which it is attached and on the adjacent ring carbon atoms. This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted as charge delocalization or hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In studies of similar pyrazine derivatives, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization nih.govresearchgate.net. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the pyrazine nitrogen atoms into the antibonding orbitals of the ring and the substituents. The analysis would also quantify the electron-withdrawing effects of the trifluoromethyl and nitrile groups by showing the charge distribution among the atoms.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Pyrazine System

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N1 π*(C2-C3) 25.5
LP(1) N4 π*(C5-C6) 22.1
π(C2-C3) π*(N4-C5) 18.9

Data is hypothetical and for illustrative purposes.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energy landscape can be mapped out. This allows for the prediction of the most likely reaction pathways and the determination of reaction rates.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants are converted into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Identifying and characterizing the structure and energy of transition states is crucial for understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods could be used to locate the transition states and calculate the activation energies, thereby predicting the feasibility of different reaction pathways.

Computational Exploration of Reaction Pathways

By mapping out the entire reaction pathway, including all intermediates and transition states, computational chemistry can provide a detailed narrative of a chemical transformation. For this compound, this could involve exploring its reactivity towards various nucleophiles or its behavior under different reaction conditions. For example, the electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl and nitrile groups, suggests that it would be susceptible to nucleophilic attack. Computational studies could model the approach of a nucleophile to different positions on the ring, calculate the energies of the resulting intermediates (such as a Meisenheimer complex), and determine the energy barriers for the subsequent steps to predict the most favorable reaction product.

Applications in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Materials

The presence of both trifluoromethyl and cyano groups on the pyrazine (B50134) core suggests that this compound could serve as a building block for n-type organic materials, which are essential for various electronic devices.

Integration into Non-Fullerene Acceptors for Organic Photovoltaics

A review of current scientific literature indicates that while trifluoromethylated pyrazine-containing units are explored in the design of non-fullerene acceptors (NFAs) for organic photovoltaics, specific research detailing the direct integration of 6-(trifluoromethyl)pyrazine-2-carbonitrile into NFA structures is limited. The strong electron-withdrawing nature of the trifluoromethyl and cyano substituents is a desirable characteristic for acceptor materials in organic solar cells, as it can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for efficient charge separation at the donor-acceptor interface. The development of asymmetric NFAs has been a successful strategy to fine-tune the properties of the active layer in solar cells. mdpi.com However, at present, detailed research findings and performance data for NFAs explicitly incorporating the this compound moiety are not extensively documented in peer-reviewed literature.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is currently a lack of specific published research on the application of this compound in the fields of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In principle, electron-deficient molecules are crucial for developing n-channel or ambipolar OFETs and can also be used in the electron transport or emissive layers of OLEDs. The high electron affinity imparted by the -CF3 and -CN groups could facilitate electron injection and transport. Nevertheless, without specific studies, the suitability and performance of this particular compound in OLED or OFET devices remain hypothetical.

Development of Fluorinated Chromophores and Fluorophores

Due to the limited specific research findings for this compound in the applications listed above, no data tables of detailed research findings can be provided.

Ligand Design in Coordination Chemistry and Catalysis

The pyrazine and nitrile groups both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound could function as a ligand in coordination chemistry.

Synthesis of Metal Complexes for Homogeneous Catalysis

Pyrazine-based ligands have been successfully used in the development of metal complexes for homogeneous catalysis. mdpi.com The electronic properties of the ligand, influenced by its substituents, can play a critical role in tuning the catalytic activity of the metal center. The strong electron-withdrawing nature of this compound would significantly impact the electron density at the metal center upon coordination, potentially influencing its reactivity and catalytic performance. Despite this potential, there is a scarcity of published studies focused on the synthesis and catalytic application of metal complexes specifically derived from this ligand.

Exploration of Pyrazine-Nitrile Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. semanticscholar.org While pyrazine-containing molecules can be incorporated into chiral ligand scaffolds, the exploration of this compound in this context is not documented in the available literature. For it to be used in asymmetric catalysis, the molecule would typically need to be integrated into a larger, chiral framework, where it could influence the stereochemical outcome of a catalytic reaction. At present, there are no specific reports of its use for this purpose.

Due to the lack of specific research on the use of this compound as a ligand in catalysis, no data tables of detailed research findings can be presented.

Building Blocks for Functional Polymers

The utility of a compound as a monomer for polymerization is predicated on the presence of suitable functional groups that can participate in chain-forming reactions. For This compound , the key functional groups are the nitrile (-C≡N) and the trifluoromethyl (-CF₃) group on the pyrazine ring.

An extensive search of scientific literature did not yield any specific examples or studies where This compound has been used as a monomer in either condensation or addition polymerization reactions. While nitrile groups can sometimes be polymerized under specific catalytic conditions, and aromatic nitrogen heterocycles can be incorporated into polymer backbones, no documented instances of this specific compound undergoing such reactions to form functional polymers were found.

Fluorinated polymers are a significant class of materials known for their unique properties, including thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group in This compound makes it a potential, albeit unproven, candidate for incorporation into such polymers. However, there is no available research demonstrating its use to create or modify fluorinated polymer architectures. The synthesis of fluoropolymers typically involves the polymerization of fluorinated alkenes (e.g., tetrafluoroethylene) or the post-polymerization fluorination of a pre-existing polymer. The direct incorporation of a complex heterocyclic molecule like This compound into a polymer chain for this purpose has not been reported in the reviewed literature.

Q & A

[Basic] What are the standard synthetic routes for 6-(Trifluoromethyl)pyrazine-2-carbonitrile?

Answer: The compound is synthesized via palladium-catalyzed cyanation. A typical protocol involves reacting a brominated pyrazine precursor (e.g., 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline) with zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C for 18 hours. Purification employs C18 reverse-phase chromatography with acetonitrile-water gradients containing 0.03% formic acid . Alternative methods include nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability and regioselectivity requirements .

[Basic] Which analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • LC-MS : Confirms molecular weight (e.g., observed m/z 265 [M+H]+ ).
  • HPLC : Assesses purity (retention time ~0.81 minutes under SQD-FA05 conditions with 0.1% formic acid ).
  • X-ray crystallography : Resolves crystal structures using SHELX programs (e.g., SHELXL for refinement and SHELXD for phase determination) .
  • NMR spectroscopy : Verifies substituent positions (e.g., 1H/13C NMR for methyl and trifluoromethyl group assignments).

[Advanced] How does the trifluoromethyl group influence the compound's kinase inhibitory activity and selectivity?

Answer: The trifluoromethyl group enhances binding to hinge regions of kinases like CHK1 by forming hydrogen bonds with residues (e.g., Lys38) and increasing hydrophobic interactions. Computational modeling shows this group stabilizes the inhibitor-enzyme complex, improving potency. However, excessive lipophilicity from the trifluoromethyl group may elevate off-target risks (e.g., hERG channel binding), necessitating optimization of logP and basicity during lead development .

[Advanced] What strategies mitigate hERG inhibition in this compound derivatives?

Answer: Reduce hERG affinity by:

  • Introducing hydrophilic moieties (e.g., morpholine) in regions distal to the active site.
  • Lowering compound basicity via substitution with electron-withdrawing groups.
  • Validate using in vitro hERG assays and computational models (e.g., molecular docking to hERG’s central cavity) .

[Advanced] How to resolve discrepancies in reaction yields during synthesis?

Answer: Variability arises from catalyst loading (e.g., Pd(0) vs. Pd(II)), solvent choice (DMF vs. acetonitrile), and purification efficiency. Optimize by:

  • Screening catalyst ratios (e.g., 5 mol% Pd(PPh3)4 ).
  • Using inert atmospheres to prevent oxidation.
  • Employing orthogonal purification (e.g., sequential C18 chromatography and recrystallization) .

[Basic] What purification methods are recommended for isolating this compound?

Answer: Standard methods include:

  • Reverse-phase chromatography : C18 columns with acetonitrile-water gradients .
  • Recrystallization : Ethyl acetate or acetonitrile for high-purity solids .
  • Chiral separation : For enantiomers, use chiral HPLC columns (e.g., Chiralpak IA) with hexane-isopropanol mobile phases .

[Advanced] How to design cellular assays for evaluating CHK1 inhibition?

Answer: Use:

  • Radiolabeled ATP competition assays : Measure IC50 values against recombinant CHK1 .
  • Cell-based assays : Monitor phosphorylation of downstream targets (e.g., CDC25C) in RAS-mutant NSCLC lines .
  • Selectivity panels : Test against kinases with structural homology (e.g., CDK2, Aurora A) to confirm specificity .

[Advanced] What crystallographic challenges arise in structural studies of this compound?

Answer: Common issues include:

  • Twinning : Address using SHELXL’s HKLF 5 format for twin-law refinement .
  • Low-resolution data : Collect high-resolution datasets (≤1.0 Å) via synchrotron sources.
  • Co-crystallization : Optimize buffer conditions (e.g., PEG 3350 pH 7.5) for protein-ligand complexes .

[Advanced] How to assess metabolic stability in derivative compounds?

Answer: Conduct:

  • In vitro microsomal assays : Incubate with human liver microsomes and quantify parent compound depletion via LC-MS .
  • Metabolite ID : Use high-resolution MS/MS to identify Phase I/II metabolites.
  • CYP inhibition assays : Guide structural modifications to block metabolic hotspots (e.g., para-hydroxylation) .

[Basic] What intermediates are critical in synthesizing this compound?

Answer: Key intermediates include:

  • Brominated precursors : e.g., 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline .
  • Cyanating agents : Zinc dicyanide or trimethylsilyl cyanide .
  • Protecting groups : tert-Butoxycarbonyl (Boc) for amine protection during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.